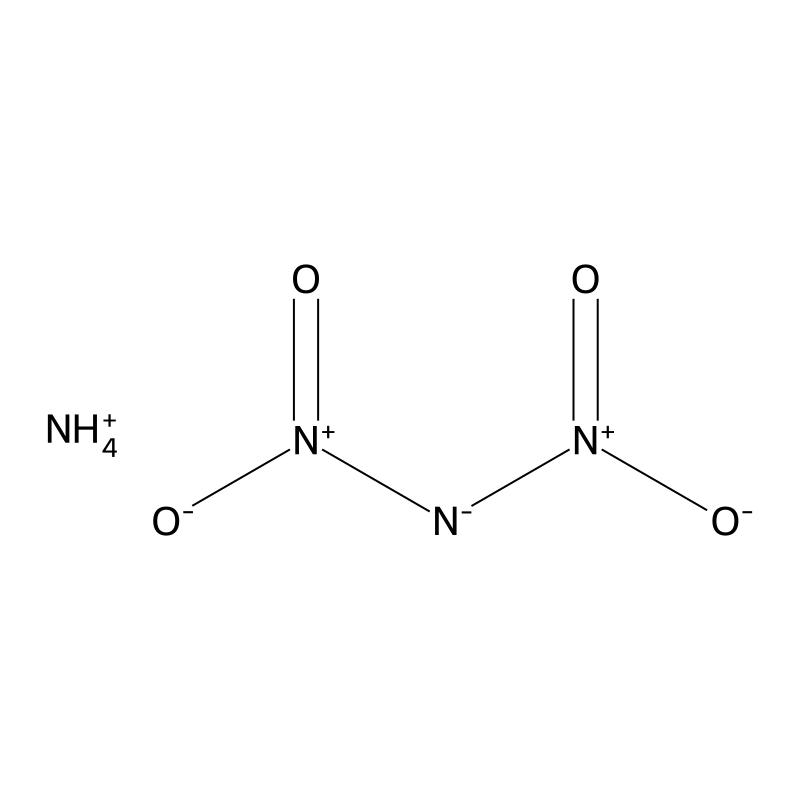

Ammonium dinitramide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ammonium dinitramide is an inorganic compound represented by the chemical formula . It consists of ammonium cations and dinitramide anions . This compound is notable for its high-performance characteristics as a solid rocket oxidizer, exhibiting a specific impulse that surpasses that of ammonium perchlorate, while also avoiding the production of corrosive hydrogen chloride fumes during combustion. The decomposition of ammonium dinitramide under heat produces only nitrogen, oxygen, and water, making it an environmentally favorable option in propellant formulations .

The thermal decomposition of ammonium dinitramide occurs at elevated temperatures, typically above 140 °C. The primary decomposition pathways can be summarized as follows:

- Condensed Phase Reactions:

- Gas Phase Reactions:

There are multiple synthesis routes for producing ammonium dinitramide, with at least twenty documented methods. The most notable methods include:

- Nitration of Sulfamic Acid: This method involves nitrating sulfamic acid or its salts at low temperatures under red light to prevent decomposition.

- Urethane Synthesis Method: This multi-step process involves nitrating ethyl carbamate with nitric acid, followed by reactions with ammonia and subsequent nitration steps to yield ammonium dinitramide.

- Reaction with Ammonium Nitrate: Combining ammonium nitrate with anhydrous nitric acid and fuming sulfuric acid can also produce ammonium dinitramide, followed by fractional crystallization to isolate the product .

Ammonium dinitramide serves several critical applications:

- Solid Rocket Propellant: Its high specific impulse and low environmental impact make it suitable for use in solid rocket fuels.

- Liquid Monopropellant: Research indicates potential for use as a liquid monopropellant when co-crystallized with crown ethers or mixed with amine nitrates.

- Military

Interaction studies involving ammonium dinitramide focus on its thermal stability and decomposition pathways under various conditions. Research has indicated that catalysts can be employed to enhance the decomposition efficiency of ammonium dinitramide at lower temperatures while maintaining stable thrust forces in propulsion systems. Understanding these interactions is crucial for optimizing performance in practical applications

Ammonium dinitramide shares similarities with several other energetic compounds. A comparison highlights its unique properties: Ammonium dinitramide is unique due to its ability to decompose into environmentally benign products while providing high performance as a propellant without the drawbacks associated with halogenated compounds .Compound Chemical Formula Specific Impulse Decomposition Products Notable Features Ammonium Perchlorate High Nitrogen, Water, Chlorine Produces corrosive fumes Hydrazine Very High Nitrogen, Water Highly toxic; used as a monopropellant Ammonium Nitrate Moderate Nitrogen, Water Common fertilizer; less efficient as oxidizer Dinitrogen Tetroxide High Nitrogen Used as an oxidizer in rocket propulsion

Nitration of Sulfamic Acid Salts

ADN is primarily synthesized via nitration of sulfamic acid salts, leveraging the reactivity of sulfamate ions with nitric acid. This method offers high yields but requires precise control of reaction conditions.

Potassium Sulfamate vs. Ammonium Sulfamate

The choice of sulfamate salt significantly impacts product purity and yield. Potassium sulfamate is preferred over ammonium sulfamate due to its higher solubility in nitrating mixtures and reduced side reactions. Studies show potassium sulfamate yields ADN with >99% purity, while ammonium sulfamate introduces residual ammonium nitrate, lowering purity to ~30% after recrystallization.

| Parameter | Potassium Sulfamate | Ammonium Sulfamate |

|---|---|---|

| Purity | 99% | 30% (post-recrystallization) |

| Yield | 60% | 40% |

| Key Byproduct | KHSO₄ | NH₄NO₃ |

Optimization of Reaction Conditions

Nitration efficiency depends on temperature, acid ratios, and reaction time.

- Temperature: Optimal yields occur at -38°C for potassium sulfamate, balancing nitration kinetics and dinitramidic acid stability.

- Acid Ratios: A 1:3.5 sulfuric-to-nitric acid ratio maximizes nitronium ion formation, achieving 45% yield in 25 minutes.

- Nitric Acid Concentration: Condensed nitric acid (>93%) accelerates nitration by reducing water content, enhancing nitro group incorporation.

Urethane Synthesis Method

This multi-step process involves nitration of ethyl carbamate to produce dinitramide intermediates.

Stepwise Nitration of Ethyl Carbamate

- First Nitration: Ethyl carbamate reacts with concentrated nitric acid to form N-nitrourethane:

$$

\text{CH}3\text{CH}2\text{−O−C(=O)−NH}2 + \text{HNO}3 \rightarrow \text{CH}3\text{CH}2\text{−O−C(=O)−NH−NO}2 + \text{H}2\text{O}

$$ - Ammonia Treatment: The intermediate reacts with ammonia to form N-nitrourethane ammonium salt.

- Second Nitration: Further nitration with nitrogen pentoxide yields ethyl dinitrocarbamate:

$$

[\text{CH}3\text{CH}2\text{−O−C(=O)−N}^-−\text{NO}2][\text{NH}4]^+ + \text{O(NO}2)2 \rightarrow \text{CH}3\text{CH}2\text{−O−C(=O)−N(NO}2)2 + [\text{NH}4]\text{NO}3

$$ - Recrystallization: Ethyl dinitrocarbamate is treated with ammonia to regenerate ethyl carbamate and free ADN.

This method achieves 60% yield but requires stringent control of nitration steps to prevent decomposition.

Co-Crystallization Techniques

Co-crystallization modifies ADN’s physical properties, such as hygroscopicity and sensitivity.

Crown Ether Complexes for Hygroscopicity Reduction

ADN is co-crystallized with crown ethers (e.g., 18C6) to form stable complexes. This approach:

- Reduces hygroscopicity: ADN/18C6 co-crystals absorb <5% moisture vs. 32% for pure ADN.

- Improves thermal stability: Melting points increase from 91°C (pure ADN) to 130°C in co-crystals.

- Decreases sensitivity: Impact/friction sensitivity diminishes due to reduced surface energy.

| Crown Ether | ADN Fraction | Hygroscopicity (%) | Melting Point (°C) |

|---|---|---|---|

| 18C6 | 70% | 3.75 | 130 |

| 15C5 | 50% | 6.2 | 125 |

| 12C4 | 30% | 8.5 | 120 |

Spray Drying Self-Assembly for Porous Crystals

Spray drying produces spherical ADN particles with controlled morphology.

- Process: ADN solutions (20% concentration) are atomized into droplets, which solidify rapidly under inert gas.

- Challenges: ADN’s tendency to form supercooled liquids leads to agglomeration without crystallization seeds.

- Applications: Spray-dried ADN/NC (nitrocellulose) composites exhibit uniform particle size (~48 µm) and reduced moisture absorption.

Structural Characteristics

Crystal Morphology and Solubility Profiles

Ammonium dinitramide exhibits a distinctive crystal structure characterized by monoclinic symmetry with space group P 1 21/c 1 [1]. The compound crystallizes with specific lattice parameters of a = 6.914 Å, b = 11.787 Å, and c = 5.614 Å, with β = 100.40° [1]. The crystal structure consists of ammonium cations [NH4]+ and dinitramide anions [N(NO2)2]- arranged in a systematic three-dimensional framework [2] [1].

The morphological characteristics of ammonium dinitramide crystals can be controlled through various crystallization methods. Research has demonstrated that ultrasound-assisted solvent-antisolvent recrystallization methods can produce micro-sized spherical crystals without introducing additives [3]. The optimal experimental parameters for spherical morphology include a volume ratio of solvent to antisolvent of 1:50, antisolvent temperature of 20°C, and ultrasound power of 70 W [3]. The growth mechanism of spherical crystals changes with supersaturation, transitioning from spiral growth to rough growth as supersaturation increases [3].

The solubility profile of ammonium dinitramide demonstrates significant temperature dependence and solvent selectivity. In water, the compound exhibits high solubility with values of 140 g/100 ml at -15°C, 168.1 g/100 ml at -10°C, 225.7 g/100 ml at 0°C, and 356.6 g/100 ml at 20°C [4] [5]. The compound displays excellent solubility in polar solvents including acetone, acetonitrile, dimethylformamide, ethanol, and methanol [5]. Conversely, it shows minimal solubility in non-polar solvents such as benzene, diethyl ether, and toluene [5].

| Solvent | Solubility |

|---|---|

| Water (-15°C) | 140 g/100 ml [4] |

| Water (-10°C) | 168.1 g/100 ml [4] |

| Water (0°C) | 225.7 g/100 ml [4] |

| Water (20°C) | 356.6 g/100 ml [4] |

| Acetone | Very soluble [5] |

| Acetonitrile | Very soluble [5] |

| Dimethylformamide | Very soluble [5] |

| Ethanol | Very soluble [5] |

| Methanol | Very soluble [5] |

| Benzene | Insoluble [5] |

| Diethyl ether | Insoluble [5] |

| Toluene | Insoluble [5] |

Density and Thermal Stability (Melting/Decomposition Points)

Ammonium dinitramide possesses a solid-state density of 1.81 g/cm³ at 20°C [4] [5]. The compound exhibits characteristic thermal behavior with a melting point of 93°C (199°F; 366 K) [4] [5]. The thermal stability of the compound is limited, with decomposition commencing at approximately 135°C [5].

The thermal decomposition process of ammonium dinitramide occurs through multiple stages. Differential scanning calorimetry studies reveal that the compound melts at 92.3°C and subsequently enters a slow exothermic thermal decomposition process until 153.3°C, followed by a rapid exothermic process with peak temperature at 185.8°C [6]. The overall decomposition temperature range spans from 130°C to 230°C [7] [8].

High-pressure studies have identified phase transitions in the crystal structure. Under elevated pressure conditions, the compound undergoes a reversible phase transition from the α-form to a high-pressure monoclinic polymorph designated as β-form [9]. The pressure-temperature phase diagram reveals that this transformation occurs at pressures approaching 5-6 GPa [10].

| Property | Value | Reference |

|---|---|---|

| Density | 1.81 g/cm³ (20°C) | [4] [5] |

| Melting point | 93°C (366 K) | [4] [5] |

| Decomposition onset | 135°C | [5] |

| Decomposition range | 130-230°C | [7] [8] |

| Boiling point | 160°C (decomposes) | [4] |

Thermochemical Behavior

Enthalpy of Formation and Exothermicity

The standard enthalpy of formation of ammonium dinitramide has been experimentally determined to be -150.6 kJ/mol for the solid state [5]. This value indicates the thermodynamic stability of the compound relative to its constituent elements in their standard states.

The thermal decomposition of ammonium dinitramide is characterized by significant exothermic behavior. Calorimetric studies have established that the overall heat release during decomposition is 240 ± 40 kJ/mol [7] [8]. The decomposition process exhibits complex kinetics with activation energies that vary throughout the reaction progress. Initially, the global activation energy is 175 ± 20 kJ/mol, decreasing to 125 ± 20 kJ/mol as the reaction approaches completion [7] [8].

Theoretical calculations have provided detailed insights into the energetics of individual decomposition pathways. The favorable decomposition pathway of dinitraminic acid isomer HDN-4 (structure: HON(O)NNO2) releases approximately 45 kcal/mol (188 kJ/mol) when forming nitric acid and nitrous oxide [11]. The decomposition of protonated dinitramide requires an activation enthalpy of 63.9 kJ/mol [12].

| Thermochemical Parameter | Value | Reference |

|---|---|---|

| Standard enthalpy of formation | -150.6 kJ/mol | [5] |

| Overall heat release | 240 ± 40 kJ/mol | [7] [8] |

| Initial activation energy | 175 ± 20 kJ/mol | [7] [8] |

| Final activation energy | 125 ± 20 kJ/mol | [7] [8] |

| HDN-4 pathway energy release | 45 kcal/mol (188 kJ/mol) | [11] |

| Protonated form activation enthalpy | 63.9 kJ/mol | [12] |

Phase Transitions and Vapor Pressure Data

Ammonium dinitramide exhibits minimal vapor pressure at ambient conditions, with values approaching ~0 mmHg [4]. This low volatility is consistent with its ionic crystal structure and strong intermolecular interactions.

The pressure-temperature phase diagram of ammonium dinitramide has been comprehensively mapped over the range from ambient pressure to 10.0 GPa and temperatures from -75°C to decomposition temperatures around 120°C [9]. The diagram delineates distinct regions including the melting curve for α-form ammonium dinitramide and the conditions for the reversible phase transition to β-form ammonium dinitramide [9].

Under high-pressure conditions, structural parameters and elastic constants exhibit discontinuities, suggesting a first-order structural transformation around 5-6 GPa [10]. The pressure-dependent infrared spectra reveal blue- and red-shifts of vibrational frequencies, indicating weakening and strengthening of hydrogen bonding below and above 5 GPa, respectively [10].

Binary phase diagrams with other compounds have been investigated. The ammonium dinitramide-ammonium nitrate system exhibits a eutectic point at 56.6°C with a mole fraction of ammonium dinitramide equal to 0.6 [13]. This information is crucial for understanding the behavior of mixtures containing these compounds.

| Phase Transition Parameter | Value | Reference |

|---|---|---|

| Vapor pressure (ambient) | ~0 mmHg | [4] |

| High-pressure phase transition | 5-6 GPa | [10] |

| Maximum pressure studied | 10.0 GPa | [9] |

| Temperature range studied | -75°C to 120°C | [9] |

| Eutectic point (with ammonium nitrate) | 56.6°C, x = 0.6 | [13] |

UNII

GHS Hazard Statements

H201 (100%): Explosive;

mass explosion hazard [Danger Explosives];

H228 (100%): Flammable solid [Danger Flammable solids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure]

Pictograms

Explosive;Flammable;Irritant;Health Hazard